molecular formula C5H6KN3S B2709486 Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide CAS No. 2228155-76-6

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide

Cat. No.: B2709486
CAS No.: 2228155-76-6
M. Wt: 179.28
InChI Key: UKECHALKYHKELW-UHFFFAOYSA-M
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Description

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide is a heterocyclic compound that contains a triazine ring with methyl groups at the 5 and 6 positions and a thiolate group at the 3 position

Scientific Research Applications

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Future Directions

The future directions for research on Potassium 5,6-dimethyl-1,2,4-triazine-3-thiolate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications. Given the wide range of biological activities exhibited by triazine derivatives , there is potential for these compounds to be developed into effective pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine-3-thiol with a potassium base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The thiol group reacts with the potassium base to form the thiolate salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide undergoes various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methyl groups and the thiolate group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide involves its interaction with various molecular targets. The thiolate group can form strong bonds with metal ions, making it useful in coordination chemistry. The triazine ring can interact with biological macromolecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5,6-dimethyl-1,2,4-triazine: Similar triazine ring structure but with an amino group instead of a thiolate group.

    2,4,6-Trimercapto-1,3,5-triazine: Contains multiple thiolate groups and is used in different applications.

Uniqueness

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide is unique due to the presence of both methyl groups and a thiolate group on the triazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

potassium;5,6-dimethyl-1,2,4-triazine-3-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.K/c1-3-4(2)7-8-5(9)6-3;/h1-2H3,(H,6,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKECHALKYHKELW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)[S-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6KN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228155-76-6
Record name potassium (5,6-dimethyl-1,2,4-triazin-3-yl)sulfanide
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